Journal Name:ECS Transactions
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ECS Transactions ( IF 0 ) Pub Date: 2023-06-28 , DOI:
10.1021/acssensors.3c00528
Outer membrane protein G (OmpG) is a monomeric porin found in Escherichia coli, which possesses seven flexible loops. OmpG has been engineered as a nanopore sensor, where its loops can host affinity epitopes for selective detection of biological molecules. In this study, we investigated various loop positions to incorporate a FLAG peptide antigen epitope in the most flexible loop 6 and tested the efficacy and sensitivity of these nanopore constructs in antibody detection. We observed an OmpG construct containing inserted FLAG sequence, which exhibited strong interaction with anti-FLAG antibodies in flow cytometry; however, it could not translate molecule interactions into a readable signal in current recordings. Further optimization of the peptide presentation strategy by replacing specific sections of loop 6 sequences with the FLAG tag created a construct capable of generating unique and distinct signals when interacting with various monoclonal or polyclonal anti-FLAG clones IgG antibodies in the mixture. The peptide display scheme demonstrated in this study can be generalized for the engineering of OmpG sensors, which can be used for screening and validating positive clones during antibody development, as well as for real-time quality control of cell cultures in monoclonal antibody production.
ECS Transactions ( IF 0 ) Pub Date: 2023-06-22 , DOI:
10.1021/acssensors.3c00533
Electrical properties of single cells are important label-free biomarkers of disease and immunity. At present, impedance flow cytometry (IFC) provides important means for high throughput characterization of single-cell electrical properties. However, the accuracy of the spherical single-shell electrical model widely used in IFC has not been well evaluated due to the lack of reliable and reproducible single-shell model particles with true-value electrical parameters as benchmarks. Herein, a method is proposed to evaluate the accuracy of the single-cell electrical model with cell-sized unilamellar liposomes synthesized through double emulsion droplet microfluidics. The influence of three key dimension parameters (i.e., the measurement channel width w, height h, and electrode gap g) in the single-cell electrical model were evaluated through experiment. It was found that the relative error of the electrical intrinsic parameters measured by IFC is less than 10% when the size of the sensing zone is close to the measured particles. It further reveals that h has the greatest influence on the measurement accuracy, and the maximum relative error can reach ∼30%. Error caused by g is slightly larger than w. This provides a solid guideline for the design of IFC measurement system. It is envisioned that this method can advance further improvement of IFC and accurate electrical characterization of single cells.
ECS Transactions ( IF 0 ) Pub Date: 2023-07-21 , DOI:
10.1021/acssensors.3c00725
Lipid droplets (LDs) are intracellular organelles found in most cell types from adipocytes to cancer cells. Although recent investigations have implicated LDs in numerous diseases, the current available methods to monitor them in vertebrate models rely on static imaging using fluorescent dyes, limiting the investigation of their rapid in vivo dynamics. Here, we report a fluorophore chemistry approach to enable in vivo LD dynamic monitoring using a Nernstian partitioning mechanism. Interestingly, the effect of atorvastatin and osmotic treatments toward LDs revealed an unprecedented dynamic enhancement. Then, using a designed molecular probe with an optimized response to hydration and LD dynamics applied to Zebrafish developing pericardial and yolk-sac edema, which represents a tractable model of a human cardiovascular disease, we also provide a unique dual method to detect disease evolution and recovery.
ECS Transactions ( IF 0 ) Pub Date: 2023-07-25 , DOI:
10.1021/acssensors.3c00857
Graphically encoded hydrogel microparticle (HMP)-based bioassay is a diagnostic tool characterized by exceptional multiplex detectability and robust sensitivity and specificity. Specifically, deep learning enables highly fast and accurate analyses of HMPs with diverse graphical codes. However, previous related studies have found the use of plain particles as data to be disadvantageous for accurate analyses of HMPs loaded with functional nanomaterials. Furthermore, the manual data annotation method used in existing approaches is highly labor-intensive and time-consuming. In this study, we present an efficient deep-learning-based analysis of encoded HMPs with diverse graphical codes and functional nanomaterials, utilizing the auto-annotation and synthetic data mixing methods for model training. The auto-annotation enhanced the throughput of dataset preparation up to 0.11 s/image. Using synthetic data mixing, a mean average precision of 0.88 was achieved in the analysis of encoded HMPs with magnetic nanoparticles, representing an approximately twofold improvement over the standard method. To evaluate the practical applicability of the proposed automatic analysis strategy, a single-image analysis was performed after the triplex immunoassay for the preeclampsia-related protein biomarkers. Finally, we accomplished a processing throughput of 0.353 s per sample for analyzing the result image.
ECS Transactions ( IF 0 ) Pub Date: 2023-07-11 , DOI:
10.1021/acssensors.3c00273
Core body temperature (CBT) is one of the four vital signs that must be monitored continuously. The continuous recording of CBT is possible through invasive methods by inserting a temperature probe into specific body sites. We report a novel method to monitor CBT through the quantitative measurement of skin blood perfusion rate (ωb,skin). By monitoring the skin temperature, heat flux, and ωb,skin, the arterial blood temperature, equivalent to CBT, can be extracted. ωb,skin is quantitatively evaluated thermally via sinusoidal heating with regulated thermal penetration depth so that the blood perfusion rate is acquired only in the skin. Its quantification is significant because it indicates various physiological events including hyper- or hypothermia, tissue death, and delineation of tumors. A subject showed promising results with steady values of ωb,skin and CBT of 5.2 ± 1.05 × 10–4 s–1 and 36.51 ± 0.23 °C, respectively. For periods where the subject’s actual CBT (axillary temperature) did not fall within the estimated range, the average deviation from the actual CBT was only 0.07 °C. This study aims to develop a competent methodology capable of continuously monitoring the CBT and blood perfusion rate at a distant location from the core body region for the diagnosis of a patient’s health condition with wearable devices.
ECS Transactions ( IF 0 ) Pub Date: 2023-06-25 , DOI:
10.1021/acssensors.3c00552
Total alkalinity (TA) is an essential variable for the study of physical and biogeochemical processes in coastal and oceanic systems, and TA data obtained at high spatiotemporal resolutions are highly desired. The performance of the current in situ TA analyzers/sensors, including precision, accuracy, and deployment duration, cannot fully meet most research requirements. Here, we report on a novel high-precision in situ analyzer for surface seawater TA (ISA-TA), based on an automated single-point titration with spectrophotometric pH detection, and capable of long-term field observations. The titration was carried out in a circulating loop, where the titrant (a mixture of HCl and bromocresol green) and seawater sample were mixed in a constant volume ratio. The effect of ambient temperature on the TA measurement was corrected with an empirical formula. The weight, height, diameter, and power consumption of ISA-TA were 8.6 kg (in air), 33 cm, 20 cm, and 7.3 W, respectively. A single measurement required ∼7 min of running time, ∼32 mL of seawater, and ∼0.6 mL of titrant. ISA-TA was able to operate continuously in the field for up to 30 days, and its accuracies in the laboratory and field were 0.5 ± 1.7 μmol kg–1 (n = 13) and 10.3 ± 2.8 μmol kg–1 (n = 29) with precisions of 0.6–0.8 μmol kg–1 (n = 51) and 0.2–0.7 μmol kg–1 (n = 8), respectively. This study provides the research community with a new tool to obtain seawater TA data of high temporal resolution.
ECS Transactions ( IF 0 ) Pub Date: 2023-06-22 , DOI:
10.1021/acssensors.3c00630
Wearable electronic sensors that can perform real-time, continuous, and high-fidelity monitoring of diverse biophysical signals from the human body are burgeoning and exhibit great potential to transform traditional clinical healthcare. However, such emerging devices often suffer from strict requirements of special precursor materials and sophisticated fabrication procedures. Here, we present a new paradigm of a self-powered, skin-attachable, and multifunctional sensing platform that can be fully created just at home with daily necessities. Its operating mechanism is based on mechanical/thermal regulation of the potential difference output of a primary electrochemical cell. This proposed sensing platform is totally self-powered and can be conformally attached to the skin for continuous monitoring of both mechanical and thermal stimulations. A wide spectrum of vital physiological signs of the human body, including body temperature, heart/pulse rate, respiratory rate, coughing, and body motions, can be continuously monitored and analyzed with this home-made sensing platform. This study demonstrates that the lab-conducted professional and expensive scientific research can also be accomplished at home, opening up new opportunities for home-centered healthcare in low-resource environments. Moreover, this work can serve as a handy and cost-efficient prototype for classroom education and clinical training purposes.
ECS Transactions ( IF 0 ) Pub Date: 2023-07-27 , DOI:
10.1021/acssensors.3c00838
We recently read with interest the publication from Hirata and colleagues (1) who discussed extravasation and its associated mechanisms of applied sensing monitoring technologies for preventative strategies with intravascular devices. While the authors mentioned the basic procedural aspects of venous cannulation, they additionally could have discussed more widely accepted technologies for device placement. As the use of blind, palpation-based insertion practices is now becoming more infrequent, the opportunity to further discuss near-infrared (nIR) and ultrasound (US) was not used. Utilization of vein visualization devices significantly improves the intravascular device insertion and reduces associated complications. Vein visualization technologies are now a standard of care for patients receiving a peripheral intravascular device, which improves first-pass success, prevents iatrogenic complications, and enhances device dwell and functionality, while impacting the overall patient experience. (2) Dynamic needle tip positioning, which is now increasingly being described to improve procedural successes in both venous and arterial cannulation, is a more advanced skill, not often taught to novice inserters, highlighting limited educational opportunities in both physician and nonphysician training for device insertion. (3−5) Furthermore, it is important to recognize that many clinicians do not utilize this technique. With the vast majority of practitioners primarily taught the transverse, out-of-plane (T-OOP) technique only, it comes with a significant challenge of maintaining the needle tip within the US beam, leading to potential loss of needle tip visualization and increased risk to the posterior wall or punctures of surrounding structures (artery, nerve, etc.). The use of combined US techniques (transverse, out-of-plane/longitudinal, in-plane) has demonstrated improved needle tip and shaft visualization and may improve overall insertion techniques and reduce posterior wall puncture. (6,7) One of the leading complications associated with PIVCs is peripheral intravenous infiltration/extravasation (PIVIE), with long periods of minimally impactful innovations that protect the patient from this form of associated injury. Most importantly is the early identification of PIVIE, which also has been discussed by the authors. (1) In many clinical situations, extravasation may be from several clinical aspects: posterior vessel wall puncture, increased vein porosity, catheter lumen rupture (from excessive pressure or power injection procedures), or unexpected device failure, all of which share a common element, infiltration into the surrounding subcutaneous tissue. Tanabe et al. determined that small vessels and catheter–vessel ratio were also significant contributors to infiltration. (8) With the significant patient harms caused from extravasation-associated injuries, we believe the authors could have provided additional detail around currently available tools to prevent unwarranted PIVIE injuries, particularly with their focus on the use and impact of various sensing technologies. (9−12) While technologies are continuing to develop in this domain, there is currently one medical device that now has regulatory approval for extravasation detection; however, healthcare practitioners are still expected to display greater capacities of clinical observation and assessment during infusion therapies, particularly when vesicant, irritant, or therapies with divergent pH/osmolality’s are being administered. Observational vigilance is still regarded as the gold standard and a key strategy in the detection and prevention process; however, this still remains subjective and suffers greatly in compliance. The trending push for more peripheral venous device use for many caustic intravenous therapies is often viewed as a central line-associated bloodstream infection (CLABSI) avoidance strategy, which may impact financial reimbursement. However, should not every patient have the right to the best method of early detection and identification of PIVIE if this is to be the case? The well-trained eyes of an astute clinician may often be the only choice available; however, the addition of superior technology may significantly improve outcomes associated with peripheral IV catheter related infiltration and/or extravasation. Despite the novelty of these technologies, device availability, user/patient friendliness, clinically demonstrated outcome improvements, and device cost-effectiveness within the clinical setting are still required. (13) Although Hirata et al. (1) describe in detail several available sensing technologies, the authors could have provided more recent evidence in the use of these products in the clinical setting. To the best of our knowledge, benchmarking evidence is not yet available to provide comparisons. Thus, in some countries such as Belgium, Germany, and Switzerland, where many nurses are not authorized to perform vascular device insertion, those who are ultimately responsible for PIVC device placement would do well to heed the growing volume of published evidence that bedside practitioners with enhanced skillsets make a positive impact in device selection, insertion, monitoring, and influence patient outcomes positively. M.v.R. and T.R.S. contributed equally to this work. This article references 13 other publications. This article has not yet been cited by other publications. This article references 13 other publications.
ECS Transactions ( IF 0 ) Pub Date: 2023-07-05 , DOI:
10.1021/acssensors.3c00730
Aminopeptidase N (APN), a transmembrane ectoenzyme, plays multifunctional roles in cell survival and migration, angiogenesis, blood pressure regulation, and viral uptake. Abnormally high levels of the enzyme can be found in some tumors and injured liver and kidney. Therefore, noninvasive detection methods for APN are in demand for diagnosing and studying the associated diseases, leading to two dozen activatable small-molecule probes reported up to date. All of the known probes, however, analyze the enzyme activity by monitoring fluorescent molecules inside cells, despite the enzymatic reaction taking place on the outer cell membrane. In this case, different cell permeability and enzyme kinetics can cause false signal data. To address this critical issue, we have developed two cell-membrane-localizing APN probes whose enzymatic products also localize the outer cell membrane. The probes selectively respond to APN with ratiometric fluorescence signal changes. A selected probe, which has two-photon imaging capability, allowed us to determine the relative APN levels in various organ tissues for the first time: 4.3 (intestine), 2.1 (kidney), 2.7 (liver), 3.2 (lung), and 1.0 (stomach). Also, a higher APN level was observed from a HepG2-xenograft mouse tissue in comparison with the normal tissue. Furthermore, we observed a significant APN level increase in the mouse liver of a drug (acetaminophen)-induced liver injury model. The probe thus offers a reliable means for studying APN-associated biology including drug-induced hepatotoxicity simply by ratiometric imaging.
ECS Transactions ( IF 0 ) Pub Date: 2023-07-21 , DOI:
10.1021/acssensors.3c01042
The selectivity of the linear polymer chain toward its binding moieties has been considered negligible; thus, a clear demonstration showing the best-fit binding of a linear polymer to its guest counterpart is still unknown. Luminescent poly(acrylic acid) (PAA)-stabilized silver nanodots (PAA-AgNDs) have been applied as a turn-on sensor to monitor the interaction between the PAA chain and its binding cations. The binding of cations ions to the PAA chain may cross-link the linear PAA chain via coordination with carboxylate, which increases the rigidity of the polymer chain, retards the nonradiative decay of PAA-AgNDs, and consequently enhances the emission of silver nanodots while inducing a blue-shift of its emission spectrum. For the first time, we have demonstrated that a linear polymer chain can act as an open host to selectively bind to its best-matching cations. Specifically, among Group 2 cations (Mg2+, Ca2+, Sr2+, Ba2+), calcium ions show the strongest bonding to the PAA polymer chain. Our research suggests that, with extra rigidity, the polymer improves its chemical stability as calcium ions cross-linked the linear polymer. Meanwhile, it has also been demonstrated that luminescent silver nanodots can be excellent probes for the detection of polymer activities with straightforward and simple visualization methods.
Supplementary Information
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